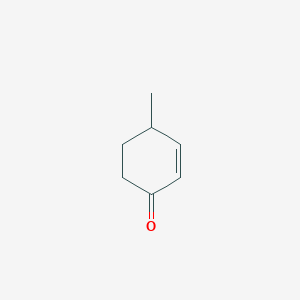

4-Methylcyclohex-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSNPTXBQXBXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Chiral Building Block

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a cyclic α,β-unsaturated ketone, a class of compounds that serves as a cornerstone in modern organic synthesis. The strategic placement of a methyl group at the C4 position introduces a chiral center, making its enantiomerically pure forms, such as (R)-(+)-4-methylcyclohex-2-en-1-one, highly valuable synthons for the construction of complex molecular architectures. Its conjugated enone system imparts a unique and predictable reactivity profile, rendering it susceptible to a variety of transformations crucial for the synthesis of natural products and active pharmaceutical ingredients (APIs). For instance, the (R)-enantiomer is a key intermediate in the robust and scalable synthesis of (-)-Huperzine A, a potent acetylcholinesterase inhibitor used for treating neurodegenerative diseases. This guide provides a detailed exploration of the chemical properties, spectroscopic signature, reactivity, and handling of this compound, offering field-proven insights for its effective application in research and development.

Core Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature. Its fundamental properties are dictated by its molecular structure, comprising a six-membered ring with a conjugated double bond and a ketone functional group.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 5515-76-4 | |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | |

| Appearance | Clear, Colorless to Yellow Liquid | |

| Density | 0.93 g/cm³ (approx.) | |

| Boiling Point | 138 °C | |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | |

| LogP (octanol/water) | 1.2 - 1.54 |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and product confirmation.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Vinyl Protons (C2-H, C3-H): Typically observed in the range of δ 5.8-7.0 ppm. The C2-H (α to carbonyl) is usually further downfield than C3-H. Allylic Proton (C4-H): A multiplet in the δ 2.0-2.5 ppm region. Methyl Protons (CH₃): A doublet around δ 1.0-1.2 ppm. Methylene Protons (C5-H₂, C6-H₂): Complex multiplets in the δ 1.5-2.6 ppm range. |

| ¹³C NMR | Carbonyl Carbon (C=O): Deshielded signal around δ 199-202 ppm. Vinyl Carbons (C2, C3): Signals typically in the δ 125-160 ppm range. Allylic Carbon (C4): Signal around δ 30-40 ppm. Methyl Carbon (CH₃): Shielded signal around δ 20-25 ppm. |

| Infrared (IR) | C=O Stretch (Ketone): Strong, sharp absorption band at ~1676 cm⁻¹, characteristic of a conjugated ketone. C=C Stretch (Alkene): Medium absorption band around 1620-1640 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z = 110, corresponding to the molecular weight. |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the rich and predictable chemistry of the α,β-unsaturated ketone moiety.

Synthetic Approaches

Several methods have been developed for the synthesis of this compound, particularly for its enantiomerically pure forms.

-

**From Ch

An In-Depth Technical Guide to 4-Methylcyclohex-2-en-1-one: A Cornerstone Chiral Building Block in Complex Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-methylcyclohex-2-en-1-one, a pivotal intermediate in modern organic synthesis. The document elucidates its chemical identity, stereochemistry, and spectroscopic signature. A significant focus is placed on the strategic synthesis of its enantiomerically pure forms, particularly the (R)-(+)-enantiomer, from readily available natural products. The guide further explores the rich and versatile reactivity of this α,β-unsaturated ketone, with an emphasis on stereoselective transformations that are critical in the construction of complex molecular architectures. Its application as a key chiral building block in the total synthesis of high-value natural products and pharmaceutically active compounds, such as the potent neuroprotective agent (−)-huperzine A, is discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this valuable molecule.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound is a cyclic α,β-unsaturated ketone that has garnered significant attention in the field of organic synthesis. Its conjugated enone system, coupled with a chiral center at the C4 position, makes it a powerful and versatile building block for the stereoselective synthesis of complex molecules. The strategic placement of the methyl group and the inherent reactivity of the enone moiety allow for a diverse array of chemical transformations, providing access to a wide range of carbocyclic frameworks.

The true value of this compound lies in its utility as a chiral synthon. The ability to prepare this compound in high enantiomeric purity has opened doors to the asymmetric synthesis of numerous natural products and pharmaceutical agents, where precise control of stereochemistry is paramount for biological activity. This guide will delve into the fundamental aspects of this molecule, from its basic properties to its sophisticated applications in cutting-edge synthesis.

Chemical Identity and Structure

The nomenclature and structural features of this compound are fundamental to understanding its chemical behavior.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its chemical structure consists of a six-membered ring containing a ketone at the 1-position, a carbon-carbon double bond between the 2- and 3-positions, and a methyl group at the 4-position. The carbon at the 4-position is a stereocenter, meaning the molecule can exist as two enantiomers: (R)-4-methylcyclohex-2-en-1-one and (S)-4-methylcyclohex-2-en-1-one.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | PubChem |

| Molecular Weight | 110.15 g/mol | PubChem |

| CAS Number | 5515-76-4 (racemic) | ChemScene |

| Appearance | Colorless to pale yellow liquid | - |

| Chirality | Exists as (R) and (S) enantiomers | - |

Spectroscopic Characterization

The structural elucidation of this compound and the monitoring of its reactions are heavily reliant on modern spectroscopic techniques. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Based on the structure and data from analogous compounds, the following chemical shifts and coupling patterns are expected:

-

Olefinic Protons (H-2 and H-3): These protons will appear in the downfield region, typically between δ 5.8 and 7.0 ppm, due to the deshielding effect of the conjugated carbonyl group. They will likely appear as doublets or doublets of doublets, coupled to each other and to the adjacent methylene protons.

-

H-4 Proton: This proton, attached to the chiral center, is expected to resonate between δ 2.4 and 2.8 ppm. Its multiplicity will be complex due to coupling with the adjacent methylene protons and the olefinic proton at C-3.

-

Methylene Protons (H-5 and H-6): These protons will appear as multiplets in the range of δ 1.8 to 2.5 ppm.

-

Methyl Protons (CH₃): The methyl group protons will appear as a doublet in the upfield region, typically around δ 1.1 ppm, coupled to the H-4 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule:

-

Carbonyl Carbon (C-1): This will be the most downfield signal, expected around δ 199-202 ppm.

-

Olefinic Carbons (C-2 and C-3): These carbons will resonate in the region of δ 125-160 ppm.

-

Chiral Carbon (C-4): The carbon bearing the methyl group is expected around δ 30-35 ppm.

-

Methylene Carbons (C-5 and C-6): These carbons will appear in the range of δ 30-40 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, typically around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, characteristic of a conjugated ketone.

-

C=C Stretch (Alkene): A medium intensity absorption will be observed around 1620-1640 cm⁻¹.

-

C-H Stretches: Alkenyl C-H stretches will appear just above 3000 cm⁻¹, while alkyl C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 110. The fragmentation pattern would likely involve characteristic losses, such as the loss of a methyl group (M-15) leading to a peak at m/z = 95, and the loss of carbon monoxide (M-28) resulting in a peak at m/z = 82. A retro-Diels-Alder fragmentation is also a possibility for cyclohexene derivatives.

Synthesis of Enantiomerically Pure this compound

The synthetic utility of this compound is most profound when it is used in its enantiomerically pure form. A highly efficient and scalable synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one has been developed starting from the readily available and inexpensive natural product, (R)-(+)-pulegone.[1]

Three-Step Synthesis from (R)-(+)-Pulegone

This synthetic route proceeds in a 44% overall yield and involves three key transformations: vinyl triflate formation, site-selective ozonolysis, and reduction.[1]

Caption: Synthetic pathway from (R)-(+)-pulegone.

Detailed Experimental Protocol

Step 1: Vinyl Triflate Formation

-

Rationale: The conversion of the ketone in pulegone to a vinyl triflate serves to protect the less substituted enolate position and directs the subsequent ozonolysis to the more electron-rich trisubstituted double bond.

-

Procedure:

-

To a solution of (R)-(+)-pulegone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

-

Stir the solution for a specified time to allow for the formation of the kinetic lithium enolate.

-

Add N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the vinyl triflate.

-

Step 2: Site-Selective Ozonolysis

-

Rationale: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The electron-donating nature of the alkyl substituents on the original pulegone double bond makes it more susceptible to electrophilic attack by ozone than the newly formed vinyl triflate double bond.

-

Procedure:

-

Dissolve the vinyl triflate in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Step 3: Reductive Workup

-

Rationale: A reductive workup is necessary to convert the intermediate ozonide into the desired ketone without over-oxidation to a carboxylic acid. Dimethyl sulfide (DMS) is a mild and effective reducing agent for this purpose.[2]

-

Procedure:

-

To the cold ozonide solution, add dimethyl sulfide and allow the reaction mixture to slowly warm to room temperature.

-

The reaction is typically stirred overnight to ensure complete reduction.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford enantiomerically pure (R)-(+)-4-methylcyclohex-2-en-1-one.

-

Chemical Reactivity: A Hub for Stereoselective Transformations

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can undergo a variety of transformations. The conjugated system results in two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3).

Caption: Competing 1,2- and 1,4-addition pathways.

1,4-Conjugate Addition (Michael Addition)

The most synthetically useful reaction of this compound is the 1,4-conjugate addition, also known as the Michael addition. This reaction involves the attack of a soft nucleophile at the electrophilic β-carbon. This transformation is highly valuable as it allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C-3 position, often with a high degree of stereocontrol.

-

Organocuprates (Gilman Reagents): These are excellent soft nucleophiles for delivering alkyl or aryl groups to the β-position of enones. The reaction of this compound with a lithium dialkylcuprate will result in the formation of a 3,4-disubstituted cyclohexanone.

-

Enolates: Stabilized enolates, such as those derived from malonic esters or β-ketoesters, are classic Michael donors.

-

Heteroatomic Nucleophiles: Amines and thiols can also participate in Michael additions, leading to the formation of β-amino and β-thio substituted cyclohexanones, respectively.

1,2-Direct Addition

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon in a 1,2-fashion, leading to the formation of tertiary allylic alcohols.

Applications in Drug Development and Natural Product Synthesis

The true measure of a synthetic building block is its successful application in the synthesis of complex and valuable molecules. This compound has proven its worth in numerous total syntheses.

Total Synthesis of (−)-Huperzine A

A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A has been developed, with (R)-4-methylcyclohex-2-en-1-one serving as a key chiral starting material.[3] Huperzine A is a Lycopodium alkaloid that acts as a potent and reversible inhibitor of acetylcholinesterase, making it a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[4] The synthesis highlights the strategic use of the enone for the construction of the complex tricyclic core of the natural product.[3]

Caption: Role in the synthesis of (−)-Huperzine A.

Conclusion

This compound stands out as a remarkably versatile and valuable chiral building block in modern organic synthesis. Its well-defined structure, predictable reactivity, and the accessibility of its enantiomerically pure forms make it an ideal starting material for the construction of complex molecular targets. The successful application of this synthon in the total synthesis of intricate natural products like (−)-huperzine A underscores its significance and promises its continued use in the discovery and development of new therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists to harness the full synthetic potential of this important molecule.

References

-

OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions. [Link]

-

Tun, M. K. M., & Herzon, S. B. (2012). Synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one. The Journal of Organic Chemistry, 77(20), 9422–9425. [Link]

-

ResearchGate. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. [Link]

-

Herzon, S. B., & Tun, M. K. M. (2012). A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A. Chemical Science, 3(7), 2271. [Link]

Sources

A Technical Guide to 4-Methylcyclohex-2-en-1-one: Synthesis, Reactivity, and Applications in Drug Development

Abstract: This guide provides an in-depth analysis of 4-Methylcyclohex-2-en-1-one, a pivotal chiral building block in modern organic synthesis. We will explore its fundamental chemical properties, established and innovative synthetic methodologies, and characteristic reactivity. The core focus will be on its application as a versatile precursor in the synthesis of complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural and reactive features.

Introduction: The Significance of a Chiral Enone

This compound is a cyclic α,β-unsaturated ketone, a structural motif that confers a unique and valuable reactivity profile.[1] The conjugation between the alkene and the carbonyl group activates the β-carbon for nucleophilic attack (conjugate addition), making it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1]

Its true significance in the field of drug development and natural product synthesis, however, lies in its chirality. The stereocenter at the 4-position makes enantiomerically pure forms of this compound, such as (R)-(+)-4-methylcyclohex-2-en-1-one and its (S)-(-) enantiomer, highly sought-after starting materials.[2][3] These chiral synthons provide a direct pathway to complex, stereodefined cyclic systems found in a wide array of biologically active molecules, including steroids and alkaloids.[2][4] For instance, the (R)-enantiomer is a critical intermediate in the scalable synthesis of (−)-Huperzine A, a compound investigated for treating neurodegenerative diseases.[2]

Compound Identification and Physicochemical Properties

Accurate identification is paramount in research and development. The primary identifier for the racemic mixture of this compound is its CAS number.

Table 2.1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5][6] |

| CAS Number | 5515-76-4 (for racemic mixture) | [5][7][8] |

| Molecular Formula | C₇H₁₀O | [5][7] |

| SMILES | CC1C=CC(=O)CC1 | [5] |

| InChIKey | RKSNPTXBQXBXDJ-UHFFFAOYSA-N (for racemic) |[6] |

Table 2.2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 110.15 g/mol | [6][7] |

| Purity | Typically ≥95-98% | [5][7] |

| Appearance | Data not consistently available in search results. |

| Storage | Keep refrigerated in a tightly closed container. |[9] |

Synthesis Methodologies: Accessing a Key Chiral Intermediate

The synthesis of enantiomerically pure this compound is a topic of significant interest, enabling access to specific stereoisomers of target molecules.[3] Several strategies have been developed, ranging from the derivatization of natural products to fully synthetic, catalyst-controlled asymmetric methods.[2][3]

One prominent approach is the catalytic asymmetric addition of a methyl group to a prochiral substrate.[3] This method offers high enantioselectivity and is scalable, making it suitable for producing multigram quantities of the desired chiral building block.[3]

Experimental Protocol: Catalytic Asymmetric Synthesis of (R)-(+)- and (S)-(-)-4-Methyl-2-cyclohexen-1-one

The following protocol is a conceptual summary based on an established methodology involving the asymmetric catalyzed addition of dimethylzinc (Me₂Zn) to 1,3-cyclohexadiene monoepoxide.[3] This key step creates the chiral center with high enantiomeric excess.

Step 1: Catalyst Preparation

-

In a flame-dried, argon-purged flask, dissolve the copper source (e.g., Cu(OTf)₂) and the appropriate chiral ligand in a suitable anhydrous solvent (e.g., toluene or THF).

-

Stir the mixture at a controlled temperature to form the active chiral copper catalyst complex. Causality: The chiral ligand creates a stereochemically defined environment around the copper center, which will direct the approach of the reagents in the subsequent step, leading to enantioselectivity.

Step 2: Asymmetric Sₙ2' Addition

-

Cool the catalyst solution to a low temperature (e.g., -78 °C).

-

Add a solution of racemic 1,3-cyclohexadiene monoepoxide to the catalyst mixture.

-

Slowly add a solution of dimethylzinc (Me₂Zn). Causality: The Me₂Zn acts as the methyl group source. The reaction proceeds via an Sₙ2' pathway, where the methyl nucleophile adds to the double bond, inducing the opening of the epoxide ring. The chiral catalyst ensures this addition occurs preferentially on one face of the molecule, leading to one enantiomer of the resulting allylic alcohol.

Step 3: Oxidation to the Enone

-

After the reaction is complete (monitored by TLC or GC), quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the desired chiral allylic alcohol product, 4-methyl-2-cyclohexen-1-ol, into an organic solvent.

-

Purify the alcohol via column chromatography.

-

Dissolve the purified alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) to oxidize the secondary alcohol to the corresponding ketone. Causality: This selective oxidation converts the allylic alcohol into the target α,β-unsaturated ketone without affecting the double bond.

Step 4: Final Purification

-

Work up the oxidation reaction mixture.

-

Purify the final product, enantiomerically enriched this compound, by column chromatography or distillation to achieve high purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems directly from its α,β-unsaturated ketone structure. This moiety is an excellent Michael acceptor and a key component in annulation reactions.

The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create a six-membered ring.[4] It combines a Michael addition with an intramolecular aldol condensation.[4][10] While this compound can be a product of such a reaction, its core structure exemplifies the type of enone that participates in more complex, subsequent annulations to build polycyclic systems, such as those found in steroids.[4]

The general mechanism proceeds as follows:

-

Michael Addition: An enolate (from a ketone or related donor) attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-dicarbonyl intermediate.[10]

-

Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular, base-catalyzed aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates (often under the reaction conditions) to yield the final, conjugated cyclohexenone product.[10]

This powerful transformation has been instrumental in the total synthesis of numerous complex natural products and is a cornerstone of modern synthetic strategy.[4][11]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinyl protons, the chiral methine proton adjacent to the methyl group, and the diastereotopic methylene protons. ¹³C NMR will show distinct peaks for the carbonyl carbon (typically δ > 190 ppm), the sp² carbons of the alkene, and the sp³ carbons of the ring.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong absorption bands: one for the C=O stretch of the conjugated ketone (typically ~1680-1660 cm⁻¹) and another for the C=C stretch of the alkene (~1620 cm⁻¹).[13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound was not fully detailed in the search results, general precautions for similar organic ketones and reagents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][14]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][15] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] Keep the container tightly sealed.[9][15]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[15]

Conclusion

This compound (CAS No: 5515-76-4) is more than a simple cyclic ketone; it is a high-value chiral intermediate that provides an essential entry point into the stereocontrolled synthesis of complex molecules. Its well-defined reactivity, particularly as a Michael acceptor and a partner in annulation reactions, combined with the strategic importance of its chiral center, ensures its continued and widespread use in pharmaceutical research, drug development, and the total synthesis of natural products.[16] A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist aiming to construct sophisticated molecular targets efficiently and selectively.

References

-

Tun, M. K. M., & Herzon, S. B. (2012). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. ResearchGate. [Link]

-

Fioravanti, S., et al. (2001). A Multigram, Catalytic and Enantioselective Synthesis of Optically Active 4-Methyl-2-cyclohexen-1-one: a Useful Chiral Building Block. ResearchGate. [Link]

-

Wikipedia. Robinson annulation. [Link]

-

SpectraBase. 4-Methyl-2-cyclohexen-1-one. [Link]

-

PubChem. 4-Hydroxy-4-methylcyclohex-2-en-1-one. [Link]

-

Adam, W., & Griesbeck, A. (1991). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

-

Lee, H. W., et al. (1996). Facile synthesis of (+)-(R)-4-methyl-2-cyclohexen-1-one. The Journal of Organic Chemistry. [Link]

-

PubChem. (4S)-4-Methylcyclohex-2-EN-1-one. [Link]

-

PubChem. 4-Methyl-cyclohex-2-en-1-ol. [Link]

-

University of Missouri–St. Louis. 4-Methylcyclohexene Synthesis. [Link]

-

PubChem. 4-Methyl-2-cyclohexenone. [Link]

-

Chemistry Stack Exchange. What is the enol form of this compound?. [Link]

-

Homework.Study.com. What are the uses of 4-methylcyclohexene in the real world?. [Link]

-

J&K Scientific LLC. Robinson Annulation. [Link]

-

ResearchGate. Robinson Annulation. [Link]

-

Master Organic Chemistry. The Robinson Annulation. [Link]

-

MySkinRecipes. 4-Methylcyclohex-2-enone. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. This compound 95% | CAS: 5515-76-4 | AChemBlock [achemblock.com]

- 6. 4-Methyl-2-cyclohexenone | C7H10O | CID 10920469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 5515-76-4 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 4-Methylcyclohex-2-enone [myskinrecipes.com]

4-Methylcyclohex-2-en-1-one molecular weight

An In-Depth Technical Guide to 4-Methylcyclohex-2-en-1-one: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5515-76-4), a pivotal intermediate in organic synthesis. With a molecular weight of approximately 110.15 g/mol , this α,β-unsaturated ketone is a valuable building block for constructing complex cyclic systems, including steroids and alkaloids. This document details the molecule's core physicochemical properties, outlines its synthesis via the Robinson annulation, describes robust analytical characterization methods, and explores its chemical reactivity and applications for researchers, scientists, and professionals in drug development.

Core Molecular Profile

This compound is a cyclic enone whose structure features a six-membered ring containing a ketone and a carbon-carbon double bond in conjugation, with a methyl group at the 4-position. This arrangement dictates its chemical reactivity and utility in synthesis. The chiral center at the C4 position means the molecule can exist as (R) and (S) enantiomers, making it a valuable synthon in asymmetric synthesis.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5515-76-4 | [2] |

| Molecular Formula | C₇H₁₀O | [1][2] |

| SMILES | CC1CCC(=O)C=C1 | |

| InChIKey | RKSNPTXBQXBXDJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following properties are critical for handling, reaction setup, and purification. Experimental values for boiling point and density are not consistently reported; therefore, high-quality computed values are provided.

| Property | Value | Source |

| Molecular Weight | 110.15 g/mol | [1][2] |

| Exact Mass | 110.073164938 Da | [1][3] |

| XLogP3 (Lipophilicity) | 1.2 | [1][3] |

| Topological Polar Surface Area | 17.1 Ų | [1][3] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Synthesis and Manufacturing

The most classic and fundamental method for constructing the this compound core is the Robinson annulation . This powerful ring-forming reaction sequence was discovered by Robert Robinson in 1935 and involves a tandem Michael addition and intramolecular aldol condensation.[4]

Causality of the Robinson Annulation

The strategic value of this reaction lies in its ability to form a new six-membered ring onto an existing ketone, creating three new carbon-carbon bonds in the process.[4] The sequence is driven by fundamental carbonyl chemistry:

-

Michael Addition: A ketone is deprotonated with a base to form a nucleophilic enolate. This enolate attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK), in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.[4][5]

-

Aldol Condensation: The 1,5-dicarbonyl intermediate, still under basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (loss of water) is typically spontaneous or heat-induced, yielding the thermodynamically stable α,β-unsaturated cyclic ketone.[6]

Caption: General mechanism of the Robinson Annulation.

Experimental Protocol: Robinson Annulation

This protocol is a representative procedure for the synthesis of a cyclohexenone ring system. While specific substrates may require optimization, the principles are universal. Yields are typically higher when the Michael adduct is isolated before proceeding to the aldol cyclization.[5]

Reagents:

-

Ketone Substrate (e.g., acetone or a suitable equivalent)

-

Methyl Vinyl Ketone (MVK)

-

Base (e.g., Sodium Ethoxide, Potassium Hydroxide)

-

Anhydrous Ethanol (Solvent)

-

5% Hydrochloric Acid (for neutralization)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (Drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the ketone substrate (1.0 equiv.) in anhydrous ethanol.

-

Enolate Formation: To the stirred solution, add the base (e.g., sodium ethoxide, 1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Michael Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

-

Annulation Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature. Carefully neutralize the base by adding 5% HCl dropwise until the pH is ~7.

-

Extraction: Remove the ethanol solvent under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract the aqueous layer three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a self-validating system of analytical techniques must be employed.

Caption: A self-validating workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific shifts can vary with solvent, typical resonances are expected in the following regions. A ¹³C NMR spectrum for this compound is available in the Wiley-VCH database.[1]

-

¹H NMR:

-

Olefinic Protons (-CH=CH-): Two distinct signals expected between δ 5.8-7.0 ppm.

-

Aliphatic Protons (-CH₂-, -CH-): Multiple signals expected in the δ 1.8-2.8 ppm range.

-

Methyl Protons (-CH₃): A doublet expected around δ 1.1-1.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic downfield signal expected > δ 195 ppm.

-

Olefinic Carbons (C=C): Two signals expected between δ 125-160 ppm.

-

Aliphatic Carbons: Signals for the CH, CH₂, and CH₃ carbons expected in the δ 20-45 ppm range.

-

Infrared (IR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorbance band around 1670-1690 cm⁻¹. The conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

C=C Stretch (Alkene): A medium absorbance band around 1600-1650 cm⁻¹.

-

C-H Stretch (sp² and sp³): Absorbances just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its exact mass (110.073).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon.

Nucleophilic attack can occur at either site.

-

1,2-Addition (Direct Addition): Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the carbonyl carbon directly.

-

1,4-Addition (Conjugate or Michael Addition): Soft nucleophiles (e.g., enolates, cuprates, amines) preferentially attack the electrophilic β-carbon. This is the most common and synthetically useful mode of reactivity, allowing for the introduction of a wide range of substituents.

Caption: Mechanism of a Michael (1,4-conjugate) addition reaction.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.

-

Chiral Building Block: The enantiomerically pure forms, such as (R)-(+)-4-methylcyclohex-2-en-1-one, are highly sought after as starting materials for the total synthesis of complex natural products.[7]

-

Synthesis of Alkaloids: It is a key precursor in the synthesis of (−)-huperzine A, a tricyclic alkaloid investigated for treating neurodegenerative diseases.[7]

-

Steroid and Terpenoid Synthesis: The cyclohexenone core is a common structural motif in steroids and terpenoids. The Robinson annulation, used to create such structures, is a cornerstone of steroid synthesis.[4]

Safety and Handling

As a flammable liquid and potential irritant, this compound requires careful handling in a laboratory setting.

-

GHS Classification: Typically classified as a Flammable Liquid (Category 3), potentially causing skin and serious eye irritation.

-

Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move person to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

PubChem. (n.d.). 4-Methyl-2-cyclohexenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-4-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4S)-4-Methylcyclohex-2-EN-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Tun, M. K. M., & Herzon, S. B. (2012). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. The Journal of Organic Chemistry, 77(20), 9422–9425. Available from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Robinson Annulation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-cyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum. Retrieved from [Link]

Sources

- 1. 4-Methyl-2-cyclohexenone | C7H10O | CID 10920469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-methylcyclohex-2-en-1-one, a valuable chiral building block in organic synthesis. While a complete, publicly available dataset for this specific molecule is not consolidated in a single repository, this guide synthesizes available data from closely related compounds and established spectroscopic principles to provide a robust predictive framework for its characterization. By examining the spectral features of analogues and precursors, we can deduce the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound with a high degree of confidence.

Introduction: The Significance of this compound

This compound is a chiral α,β-unsaturated ketone of significant interest in the synthesis of complex natural products and pharmaceutical agents. Its enone functionality and stereocenter make it a versatile starting material for a variety of stereoselective transformations, including Michael additions, Diels-Alder reactions, and catalytic hydrogenations. The precise characterization of this molecule is paramount for ensuring the purity and stereochemical integrity of synthetic intermediates and final products.

This guide will delve into the expected spectroscopic signatures of this compound, drawing upon experimental data from structurally similar compounds to provide a detailed interpretation of its anticipated spectral features.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its key proton and carbon environments, is illustrated below. Understanding these environments is fundamental to interpreting the corresponding NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Comparison |

| H2 (vinyl) | ~6.7 | d | ~10 | Downfield due to conjugation with the carbonyl group. Similar to the vinyl proton in 4,4-dimethyl-2-cyclohexen-1-one (6.659 ppm)[1]. |

| H3 (vinyl) | ~5.9 | d | ~10 | Upfield relative to H2, as it is further from the electron-withdrawing carbonyl group. Similar to the vinyl proton in 4,4-dimethyl-2-cyclohexen-1-one (5.836 ppm)[1]. |

| H4 (allylic) | ~2.5 | m | - | Allylic to the double bond and adjacent to a methylene group. The chemical shift will be influenced by the methyl substituent. |

| H5 (aliphatic) | ~2.3 & ~1.9 | m | - | Diastereotopic protons of the methylene group adjacent to the chiral center. |

| H6 (aliphatic) | ~2.4 | m | - | Methylene protons adjacent to the carbonyl group. |

| CH₃ (methyl) | ~1.1 | d | ~7 | Doublet due to coupling with the adjacent methine proton (H4). |

Causality of Experimental Choices in ¹H NMR Acquisition

When acquiring the ¹H NMR spectrum of a compound like this compound, several experimental parameters are crucial for obtaining a high-quality, interpretable spectrum:

-

Solvent Selection: A deuterated solvent that does not exchange with the analyte's protons, such as chloroform-d (CDCl₃) or benzene-d₆, is essential. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak.

-

Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) is advantageous for resolving complex multiplets and second-order coupling effects that may be present in the aliphatic region of the spectrum.

-

Decoupling Experiments: To definitively assign proton signals and understand their connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum would reveal the coupling network between H2-H3, H3-H4, H4-H5, and H5-H6.

Caption: Experimental workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. Data from related compounds, such as 4-hydroxy-4-methylcyclohex-2-en-1-one and its synthetic precursor, provide a basis for predicting the chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale/Comparison |

| C1 (C=O) | ~200 | Characteristic chemical shift for an α,β-unsaturated ketone. In a precursor to 4-hydroxy-4-methylcyclohex-2-en-1-one, the ketone carbon appears at 212.2 ppm[2]. |

| C2 (=CH) | ~155 | Downfield vinyl carbon, deshielded by the adjacent carbonyl group. In 4-hydroxy-4-methylcyclohex-2-en-1-one, the corresponding carbon is at 155.0 ppm[2]. |

| C3 (=CH) | ~128 | Upfield vinyl carbon. In 4-hydroxy-4-methylcyclohex-2-en-1-one, the corresponding carbon is at 131.5 ppm[2]. |

| C4 (-CH) | ~35 | Chiral methine carbon. |

| C5 (-CH₂) | ~30 | Aliphatic methylene carbon. |

| C6 (-CH₂) | ~38 | Aliphatic methylene carbon adjacent to the carbonyl group. |

| C7 (-CH₃) | ~20 | Methyl group carbon. |

Self-Validating Protocols in ¹³C NMR

To ensure the accuracy of ¹³C NMR assignments, a combination of one-dimensional and two-dimensional techniques forms a self-validating system:

-

Broadband Decoupled ¹³C: This standard experiment provides a spectrum with each unique carbon appearing as a singlet, allowing for a direct count of the number of different carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.

Caption: Self-validating workflow for ¹³C NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the α,β-unsaturated ketone functionality.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Comparison |

| ~3030 | Medium | =C-H stretch | Characteristic of vinylic C-H bonds. |

| ~2960-2850 | Strong | C-H stretch | Aliphatic C-H stretching of the methyl and methylene groups. |

| ~1680 | Strong | C=O stretch | Conjugation with the C=C bond lowers the stretching frequency from that of a saturated ketone (~1715 cm⁻¹). In a precursor to 4-hydroxy-4-methylcyclohex-2-en-1-one, a C=O stretch is observed at 1676 cm⁻¹[2]. |

| ~1620 | Medium | C=C stretch | Characteristic of a conjugated alkene. |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and a series of fragment ions that can provide structural information.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 110, corresponding to the molecular weight of C₇H₁₀O.

-

Key Fragmentations:

-

Loss of methyl radical (•CH₃): A significant peak at m/z = 95 [M-15]⁺ would result from the cleavage of the methyl group.

-

Loss of carbon monoxide (CO): A peak at m/z = 82 [M-28]⁺ is characteristic of cyclic ketones.

-

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene derivatives, which could lead to various charged fragments depending on the charge distribution.

-

The mass spectrum of the related alcohol, 4-methyl-cyclohex-2-en-1-ol, shows a top peak at m/z = 70[3]. This suggests that for the ketone, fragmentation pathways leading to stable carbocations will be prominent.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, we have established a robust framework for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characterization of this important synthetic building block. The experimental protocols and self-validating workflows described herein provide a clear path for researchers to obtain and confidently interpret high-quality spectroscopic data, ensuring the integrity and success of their synthetic endeavors.

References

-

Tun, M. K. M., & Herzon, S. B. (2012). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. The Journal of Organic Chemistry, 77(20), 9422–9425. [Link]

-

Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11. [Link]

-

PubChem. (n.d.). 4-Methyl-2-cyclohexenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-cyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4-Methylcyclohex-2-en-1-one 1H and 13C NMR spectral assignments

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 4-Methylcyclohex-2-en-1-one

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document details the meticulous process of spectral assignment, grounded in fundamental NMR principles. It covers optimized experimental protocols, detailed data interpretation, and the causal logic behind spectral features, ensuring a self-validating and authoritative resource for structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a key α,β-unsaturated ketone, a structural motif fundamental to many natural products and a versatile building block in organic synthesis.[1] The precise characterization of its three-dimensional structure is critical for understanding its reactivity and for its application in stereoselective synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for elucidating the structure of organic molecules in solution.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides unparalleled insight into atomic connectivity and stereochemistry. This guide moves beyond a simple listing of data to explain the causality behind the observed spectral assignments, reflecting the expertise of a seasoned application scientist.

Experimental Protocol: A Framework for Data Integrity

The acquisition of high-fidelity NMR data is predicated on a robust and meticulously executed experimental protocol. The following methodology ensures reproducibility and accuracy.

Sample Preparation: The Foundation of a Quality Spectrum

-

Analyte & Solvent: A solution of 15 mg of high-purity this compound is prepared in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solvating properties and minimal interference in the ¹H spectrum. The use of a deuterated solvent is essential for the spectrometer's field-frequency lock.[3][4]

-

Internal Standard: Tetramethylsilane (TMS) is added to the solution (approx. 0.03% v/v). TMS provides a sharp, inert reference signal at 0.00 ppm, against which all other chemical shifts are calibrated.[3]

-

Homogenization & Filtration: The sample is dissolved in a separate vial to ensure complete solubilization.[5] The resulting solution is then filtered through a pipette containing a small cotton or glass wool plug directly into a 5 mm high-quality NMR tube to remove any particulate matter, which could degrade magnetic field homogeneity and spectral resolution.[4][6]

NMR Spectrometer & Acquisition Parameters

Data is acquired on a 500 MHz spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard 30° pulse experiment (zg30) is utilized for quantitative accuracy.

-

Number of Scans (NS): 16 scans are acquired for an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): A 5-second delay is employed to ensure full spin-lattice relaxation for all protons.

-

Spectral Width (SW): 12 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment with a 30° pulse (zgpg30) is used to produce a spectrum with a single peak for each unique carbon.

-

Number of Scans (NS): 1024 scans are necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.

-

Relaxation Delay (D1): A 2-second delay is sufficient.

-

Spectral Width (SW): 220 ppm, centered around 110 ppm.

-

Data Processing Workflow

The following diagram outlines the logical flow from raw data acquisition to the final, interpretable spectrum.

Figure 1. NMR Data Processing Workflow. A systematic process to convert the raw time-domain signal into a refined frequency-domain spectrum for analysis.

¹H and ¹³C NMR Spectral Assignments

The following sections provide a detailed breakdown of the spectral data. The atom numbering scheme shown below is used for all assignments.

Figure 2. Atom Numbering for this compound. The standard numbering convention used for spectral assignments in this guide.

¹H NMR Spectral Data & Interpretation

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.75 | 1H | ddd | J3,2 = 10.2, J3,4 = 2.5, J3,5 = 1.8 |

| H-2 | ~5.90 | 1H | d | J2,3 = 10.2 |

| H-4 | ~2.51 | 1H | m | - |

| H-6 (eq) | ~2.42 | 1H | ddd | J6eq,6ax = 16.5, J6eq,5eq = 4.5, J6eq,5ax = 2.0 |

| H-6 (ax) | ~2.30 | 1H | ddd | J6ax,6eq = 16.5, J6ax,5ax = 12.5, J6ax,5eq = 5.0 |

| H-5 (ax) | ~2.05 | 1H | m | - |

| H-5 (eq) | ~1.88 | 1H | m | - |

| H-7 (CH₃) | ~1.12 | 3H | d | J7,4 = 7.0 |

-

Vinylic Protons (H-2 & H-3): The protons on the double bond are the most deshielded. H-3 (~6.75 ppm) is further downfield than H-2 (~5.90 ppm) due to its β-position relative to the electron-withdrawing carbonyl group, a classic feature of α,β-unsaturated systems.[7] The large coupling constant between them (J = 10.2 Hz) is characteristic of a cis-vinylic relationship. H-3 exhibits further smaller couplings to the allylic proton H-4 and a long-range coupling to H-5.

-

Allylic Methine Proton (H-4): The proton at the chiral center (~2.51 ppm) is shifted downfield by its allylic position. It appears as a complex multiplet due to coupling with H-3, the methyl protons (H-7), and the two diastereotopic protons on C-5.

-

α-Methylene Protons (H-6): The two protons on C-6 are diastereotopic and are significantly deshielded by the adjacent carbonyl group. They exhibit a large geminal coupling (J ≈ 16.5 Hz). The axial proton (~2.30 ppm) shows large diaxial coupling to H-5ax, while the equatorial proton (~2.42 ppm) shows smaller couplings.

-

Methylene Protons (H-5): These protons (~2.05 and ~1.88 ppm) are the most shielded of the ring protons, being furthest from the electron-withdrawing groups. They appear as complex multiplets due to geminal coupling and vicinal coupling to H-4 and H-6 protons.

-

Methyl Protons (H-7): The methyl group protons appear as a clean doublet (~1.12 ppm) due to coupling with the single adjacent proton, H-4, with a typical vicinal coupling constant of 7.0 Hz. This follows the N+1 rule for splitting.[7]

¹³C NMR Spectral Data & Interpretation

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~199.7 | Ketone carbonyl carbon, highly deshielded by the electronegative oxygen. |

| C-3 | ~158.2 | Vinylic carbon β to the carbonyl, deshielded by resonance. |

| C-2 | ~128.9 | Vinylic carbon α to the carbonyl. |

| C-6 | ~41.5 | Methylene carbon α to the carbonyl, deshielded. |

| C-5 | ~35.0 | Aliphatic methylene carbon. |

| C-4 | ~30.5 | Aliphatic methine carbon at the chiral center. |

| C-7 | ~21.3 | Aliphatic methyl carbon, most shielded carbon. |

The chemical shifts in the ¹³C spectrum are highly diagnostic. The ketone carbonyl (C-1) is unequivocally assigned to the peak at ~199.7 ppm, a characteristic region for such functional groups. The sp² carbons of the double bond (C-2 and C-3) are found at ~128.9 and ~158.2 ppm, respectively, with the β-carbon (C-3) being more deshielded due to resonance with the carbonyl. The remaining sp³ carbons appear in the upfield region, with their shifts determined by their proximity to the carbonyl group and substitution pattern.

Conclusion and Authoritative Grounding

This guide provides a definitive and technically robust assignment of the ¹H and ¹³C NMR spectra of this compound. By adhering to a rigorous experimental protocol and interpreting the data through the lens of established NMR theory, we have established a self-validating framework for the structural elucidation of this important synthetic intermediate. The detailed causal explanations for chemical shifts and coupling constants offer a deeper understanding beyond simple data reporting, empowering researchers to apply these principles in their own work.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

University of Notre Dame. NMR Sample Preparation. [Link]

-

PubChem. (4S)-4-Methylcyclohex-2-EN-1-one. National Center for Biotechnology Information. [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]

-

PubChem. 4-Methyl-2-cyclohexenone. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Methyl-2-cyclohexenone | C7H10O | CID 10920469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methylcyclohex-2-en-1-one

Abstract: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methylcyclohex-2-en-1-one (C₇H₁₀O, M.W. 110.15 g/mol ). Intended for researchers, analytical chemists, and drug development professionals, this document elucidates the primary fragmentation pathways, including the characteristic retro-Diels-Alder (rDA) reaction, α-cleavages, and neutral losses. By integrating mechanistic explanations with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of α,β-unsaturated cyclic ketones.

Introduction: The Analytical Challenge of Cyclic Enones

This compound is a cyclic α,β-unsaturated ketone, a structural motif present in numerous natural products and synthetic intermediates. Understanding its behavior under electron ionization (EI) conditions is paramount for its unambiguous identification in complex matrices. Electron ionization at a standard 70 eV imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint. The fragmentation of such cyclic systems is governed by a set of competing and consecutive reactions, primarily driven by the stability of the resulting radical cations and neutral fragments.[1][2] The presence of the carbonyl group, the carbon-carbon double bond, and the cyclic framework dictates a unique fragmentation pattern, which we will dissect in detail.

The Molecular Ion and Its Significance

Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺•), which is a radical cation.[2] For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 110. The cyclic nature of the molecule lends a degree of stability to the molecular ion, often resulting in a discernible, if not abundant, M⁺• peak in the mass spectrum.[3] The accurate mass of this ion is 110.0732 Da.[4]

Dominant Fragmentation Pathways and Mechanistic Insights

The fragmentation of the this compound molecular ion is dominated by several key pathways. The primary driving forces are the formation of stable carbocations (especially resonance-stabilized acylium ions) and stable neutral molecules.[5][6]

Pathway A: The Retro-Diels-Alder (rDA) Reaction

The most characteristic fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder (rDA) reaction.[7][8] This pericyclic reaction involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile. For the M⁺• of this compound, this reaction proceeds by cleaving the C4-C5 and C1-C6 bonds.

This cleavage results in two fragments:

-

Isoprene (2-methyl-1,3-butadiene, C₅H₈), a neutral molecule with a mass of 68 Da.

-

Ketene (ethenone, C₂H₂O), a neutral molecule with a mass of 42 Da.

The charge can be retained by either fragment. The fragmentation typically leads to the formation of the more stable radical cation. In this case, the cleavage yields the isoprene radical cation at m/z 68 . This fragment is often highly abundant due to the stability of the conjugated diene system formed. This process is a key diagnostic tool for identifying the cyclohexene core structure.[3][8]

Pathway B: α-Cleavage and Neutral Loss of Methyl

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a common fragmentation route for ketones.[9][10] In this molecule, the most favorable α-cleavage is the loss of the methyl group at the C4 position as a radical (•CH₃).

M⁺• (m/z 110) → [M - CH₃]⁺ + •CH₃

This fragmentation results in a prominent peak at m/z 95 (110 - 15). The resulting cation is a resonance-stabilized acylium ion, which accounts for its significant abundance in the mass spectrum.

Pathway C: Neutral Loss of Carbon Monoxide (CO)

Carbonyl-containing compounds frequently undergo fragmentation via the elimination of a neutral carbon monoxide (CO) molecule (28 Da).[11] This can occur from the molecular ion or from other fragment ions.

1. From the Molecular Ion: M⁺• (m/z 110) → [M - CO]⁺• + CO This pathway leads to a radical cation at m/z 82 .

2. From the [M - CH₃]⁺ Fragment: [M - CH₃]⁺ (m/z 95) → [C₅H₇]⁺ + CO This subsequent fragmentation leads to a cation at m/z 67 . The peak at m/z 67 is a common feature in the mass spectra of cyclic ketones and terpenes.

Pathway D: Loss of Ketene via Rearrangement

Another significant fragmentation involves a rearrangement that leads to the expulsion of a neutral ketene molecule (CH₂=C=O), with a mass of 42 Da.

M⁺• (m/z 110) → [M - C₂H₂O]⁺• + C₂H₂O

This process also results in a fragment ion at m/z 68 . This indicates that the peak at m/z 68 is likely formed through at least two distinct mechanisms (rDA and ketene loss), further explaining its potential prominence as a base peak or major fragment.

The major fragmentation pathways are visualized in the diagram below.

Caption: Primary fragmentation pathways of this compound under EI-MS.

Summary of Key Diagnostic Fragments

The quantitative data regarding the fragmentation of this compound is summarized below. The relative intensities are based on typical spectra observed for this class of compounds and should be used as a general guide.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Probable Relative Intensity |

| 110 | [C₇H₁₀O]⁺• | Molecular Ion (M⁺•) | Moderate |

| 95 | [C₆H₇O]⁺ | Loss of •CH₃ | High |

| 82 | [C₆H₁₀]⁺• | Loss of CO | Moderate |

| 68 | [C₅H₈]⁺• | Retro-Diels-Alder (rDA) / Loss of Ketene | High / Base Peak |

| 67 | [C₅H₇]⁺ | Loss of •CH₃, then loss of CO | Moderate to High |

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental workflow is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar stationary phase is justified by the moderate polarity of the analyte, ensuring good peak shape and resolution.

Step-by-Step Methodology

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Inlet Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C. This temperature ensures rapid volatilization without thermal degradation.

-

Split Ratio: 50:1. A split injection is used to prevent column overloading and ensure sharp chromatographic peaks.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

GC Oven Program:

-

Initial Temperature: 50°C, hold for 1 minute.

-

Ramp: Increase temperature at 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes. This program provides effective separation from potential impurities.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley).[12]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-350. This range covers the molecular ion and all expected fragments.

-

Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to locate the peak for this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Analyze the spectrum, identifying the molecular ion and the key fragment ions as detailed in this guide.

-

Compare the acquired spectrum against a reference library (e.g., NIST Mass Spectral Library) for confirmation.

-

The following diagram illustrates the logical flow of this self-validating experimental protocol.

Caption: A validated workflow for the GC-EI-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragmentation. The key diagnostic ions are the molecular ion at m/z 110, the [M-CH₃]⁺ ion at m/z 95 from α-cleavage, and a prominent ion at m/z 68 resulting from a characteristic retro-Diels-Alder reaction and/or the loss of ketene. Additional fragments at m/z 82 (loss of CO) and m/z 67 (loss of CH₃ and CO) provide further structural confirmation. By understanding these fragmentation mechanisms and employing a robust analytical protocol, researchers can confidently identify this compound and related α,β-unsaturated cyclic ketone structures in their work.

References

- Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed.

- McLafferty rearrangement. (n.d.). Grokipedia.

- McLafferty rearrangement. (n.d.). Wikipedia.

- The Surprising Dynamics of the McLafferty Rearrangement. (2023). MSU Chemistry.

- Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. (1970).

- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008).

- McLafferty Rearrangement. (n.d.). University of Babylon.

- McLafferty Rearrangement. (n.d.). Chemistry Steps.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- 4-Methyl-cyclohex-2-en-1-ol. (n.d.). PubChem.

- Retro-Diels–Alder reaction. (n.d.). Wikipedia.

- Retro-Diels Alder mechanism: Significance and symbolism. (2025). Sci-Journal.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- 2-Cyclohexen-1-one, 4-(1-methylethyl)-. (n.d.). NIST WebBook.

- Mass Spectrometry - Fragmentation P

- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2021). Spectroscopy Online.

- Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. (2015). PubMed.

- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). ScienceDirect.

- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Arizona.

- Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. (2015). Semantic Scholar.

- 4-Methyl-1-cyclohex-2-enol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- (4S)-4-Methylcyclohex-2-EN-1-one. (n.d.). PubChem.

- Mass spectrometry: Retro diels alder fragment

- mass spectra - fragmentation p

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. whitman.edu [whitman.edu]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Methylcyclohex-2-en-1-one

Introduction: The Vibrational Fingerprint of a Key Synthetic Intermediate

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each type of bond (e.g., C=O, C=C, C-H) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that is invaluable for structural confirmation and purity assessment.

This guide provides a comprehensive analysis of the infrared spectrum of 4-Methylcyclohex-2-en-1-one, a cyclic α,β-unsaturated ketone. As a common structural motif in natural products and a versatile building block in organic synthesis, understanding its spectral features is critical for researchers and drug development professionals. We will delve into the theoretical underpinnings of its characteristic absorption peaks, provide a validated experimental protocol for spectral acquisition, and illustrate the logical workflow for accurate interpretation.

Theoretical Framework: Deciphering the Vibrational Modes

The structure of this compound incorporates several key functional groups whose vibrational modes dominate the IR spectrum: a conjugated carbonyl group (ketone), a carbon-carbon double bond (alkene), and both sp² and sp³ hybridized C-H bonds. The total number of vibrational modes for this non-linear molecule (C₇H₁₀O) is given by the formula 3N-6, where N is the number of atoms, resulting in 48 possible fundamental vibrations.[1] However, only those that induce a change in the molecule's net dipole moment are IR active.[1]

The Influence of Conjugation on Carbonyl and Alkene Stretching

The most diagnostic feature of an α,β-unsaturated ketone is the electronic conjugation between the carbonyl (C=O) group and the adjacent C=C double bond. This delocalization of π-electrons significantly influences the bond strengths and, consequently, their vibrational frequencies.

-

C=O Stretching (ν_C=O): In a saturated aliphatic ketone, the C=O stretch typically appears as a strong, sharp band around 1715 cm⁻¹.[2][3][4] However, in this compound, conjugation allows the π-electrons to be shared across the O=C–C=C system. This delocalization reduces the double-bond character of the carbonyl group, weakening it slightly. A weaker bond has a lower force constant, causing the absorption to shift to a lower wavenumber (frequency). Therefore, the C=O stretch for α,β-unsaturated ketones is characteristically found in the 1685-1666 cm⁻¹ range.[2][3][5] This shift is a definitive indicator of conjugation.

-

C=C Stretching (ν_C=C): Similarly, the C=C bond in this conjugated system also has reduced double-bond character. This results in a stretching frequency that is typically lower than that of an isolated, non-conjugated alkene (1680-1640 cm⁻¹).[3] For α,β-unsaturated ketones, this peak is often observed in the 1640-1610 cm⁻¹ region and is usually of medium to strong intensity.[6]

C-H Vibrational Modes